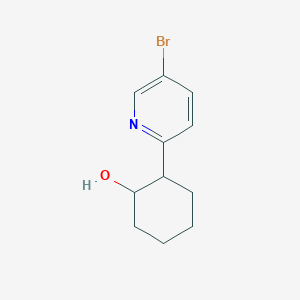

2-(5-Bromopyridin-2-yl)cyclohexanol

Description

2-(5-Bromopyridin-2-yl)cyclohexanol is a brominated cyclohexanol derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and linked to a cyclohexanol moiety. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 280.14 g/mol. The bromine atom enhances its reactivity in cross-coupling reactions, which is valuable in synthetic organic chemistry .

Properties

CAS No. |

1420794-03-1 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H14BrNO/c12-8-5-6-10(13-7-8)9-3-1-2-4-11(9)14/h5-7,9,11,14H,1-4H2 |

InChI Key |

YXHSQLCVKVAUOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=NC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Bromopyridin-2-yl)cyclohexanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-(5-Bromopyridin-2-yl)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)cyclohexanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes and receptors, while the cyclohexanol moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares 2-(5-Bromopyridin-2-yl)cyclohexanol with two structurally related cyclohexanol derivatives: Desvenlafaxine succinate () and 5-methyl-2-(1-methylethyl)cyclohexanol ().

Key Observations:

Substituent Effects: The bromine atom in this compound increases its molecular weight and polarizability compared to non-halogenated analogs. This enhances its utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in Desvenlafaxine or the methyl/isopropyl-substituted analog . Desvenlafaxine’s succinate counterion and dimethylamino group contribute to its pharmacological activity as a serotonin-norepinephrine reuptake inhibitor (SNRI), whereas the target compound lacks such bioactive moieties .

Biological Activity

2-(5-Bromopyridin-2-yl)cyclohexanol is an organic compound characterized by its unique structure, featuring a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group. Its molecular formula is CHBrN\O, and it has a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity and potential biological activity, making it an interesting candidate for medicinal chemistry research.

The compound exhibits several notable chemical behaviors, which can be categorized into various types of reactions. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the bromine atom. Such properties are crucial for its potential applications in drug development.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to significant biochemical changes that could be beneficial for treating various conditions. The compound's structural similarities to other pharmacologically active compounds indicate that it may possess similar therapeutic properties.

Case Studies

- Anticancer Activity : In vitro studies have indicated that compounds with similar structures to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Metabolic Disorders : Research involving rodent models has demonstrated that compounds related to this compound can modulate metabolic pathways, potentially providing therapeutic avenues for conditions such as obesity and type 2 diabetes. These studies emphasize the importance of selective receptor antagonism in managing metabolic syndromes without central nervous system side effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the cyclohexanol moiety can significantly impact biological activity. The following table summarizes key findings from various research efforts:

Future Directions

Further research is necessary to fully elucidate the interactions and mechanisms of action of this compound. In vivo studies are particularly crucial for understanding its pharmacokinetics and potential therapeutic applications. Additionally, exploring the synthesis of analogs may lead to the discovery of more potent derivatives with enhanced selectivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.